2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid
Overview
Description
2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid is an organic compound with the molecular formula C14H11ClN2O4 It is a derivative of benzoic acid, featuring a nitro group at the 5-position and a 2-chlorophenylmethylamino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid typically involves a multi-step process:
Amination: The nitrobenzoic acid is then subjected to a nucleophilic substitution reaction with 2-chlorobenzylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Reduction: 2-{[(2-Chlorophenyl)methyl]amino}-5-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced conductivity or stability.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
2-{[(2-Chlorophenyl)methyl]amino}-5-aminobenzoic acid: A reduced form of the compound with an amino group instead of a nitro group.
2-{[(2-Chlorophenyl)methyl]amino}-5-methylbenzoic acid: A derivative with a methyl group instead of a nitro group.
Uniqueness
2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid is unique due to the presence of both a nitro group and a 2-chlorophenylmethylamino group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylamino]-5-nitrobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-12-4-2-1-3-9(12)8-16-13-6-5-10(17(20)21)7-11(13)14(18)19/h1-7,16H,8H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCERYSHTLDLALI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324564 | |
Record name | 2-[(2-chlorophenyl)methylamino]-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24831309 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
568566-63-2 | |
Record name | 2-[(2-chlorophenyl)methylamino]-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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